molecular formula C18H28N4O2S B14960063 1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14960063
M. Wt: 364.5 g/mol
InChI Key: GLJVNHXRUIXGQR-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C18H28N4O2S This compound is characterized by its unique structure, which includes a cyclohexyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety

Preparation Methods

The synthesis of 1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated equipment and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, such as its ability to act as a drug candidate for certain diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as those containing cyclohexyl groups, thiadiazole rings, or pyrrolidine carboxamide moieties. Similar compounds include 1-cyclohexyl-3-(2,2-dimethylpropyl)-1,3,4-thiadiazole and N-cyclohexyl-5-oxopyrrolidine-3-carboxamide . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H28N4O2S

Molecular Weight

364.5 g/mol

IUPAC Name

1-cyclohexyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H28N4O2S/c1-18(2,3)10-14-20-21-17(25-14)19-16(24)12-9-15(23)22(11-12)13-7-5-4-6-8-13/h12-13H,4-11H2,1-3H3,(H,19,21,24)

InChI Key

GLJVNHXRUIXGQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCCC3

Origin of Product

United States

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